Dacinostat

概要

説明

ダシノスタット(LAQ824としても知られている)は、新規ヒストン脱アセチル化酵素阻害剤です。ヒドロキサム酸アナログのクラスに属し、強力な抗がん活性を示します。 ダシノスタットは、多発性骨髄腫や急性骨髄性白血病を含むさまざまな癌細胞株に対してナノモル濃度で効果的です .

準備方法

ダシノスタットは、ヒドロキサム酸誘導体を用いた一連の化学反応によって合成されます。 一般的な合成経路の1つは、4-アミノメチルシンナム酸ヒドロキサム酸をさまざまな試薬と反応させて最終化合物とする方法です . 工業的生産方法では、一般的にこれらの反応条件を最適化して、高収率と高純度を達成します .

化学反応の分析

Anti-Cancer Activity

Dacinostat has demonstrated potent anti-cancer activity across various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. Its mechanism involves:

-

Induction of cell cycle arrest and apoptosis.

-

Downregulation of DNA repair proteins, enhancing the efficacy of DNA-damaging agents used in chemotherapy .

Effects on Metabolism

Research indicates that this compound may also influence metabolic pathways:

-

It has been identified as a potential anti-obesity agent by promoting adipose thermogenesis and preventing diet-induced obesity in animal models .

-

The compound enhances metabolic gene expression through histone acetylation, leading to improved insulin sensitivity and reduced fat accumulation.

This compound represents a promising therapeutic agent due to its multifaceted chemical reactions impacting both cancer treatment and metabolic health. Ongoing research into its mechanisms will further elucidate its potential applications in clinical settings.

The insights gained from studying this compound's chemical reactions not only enhance our understanding of histone deacetylase inhibitors but also pave the way for developing more effective treatments for various diseases related to dysregulated gene expression and metabolism.

科学的研究の応用

Cancer Treatment

Dacinostat has been investigated for its anticancer properties across various malignancies:

- Solid Tumors : Initial phase II clinical trials conducted by Novartis focused on solid tumors; however, these studies were discontinued due to limited efficacy . Despite this, preclinical studies demonstrated that this compound effectively inhibits tumor growth and induces apoptosis in multiple cancer cell lines, including breast, prostate, and lung cancers .

- Hematological Malignancies : Research indicates that this compound is effective against hematological cancers. It enhances the proliferation of natural killer (NK) cells when combined with interleukin-2 (IL-2), suggesting a potential role in immunotherapy .

Mechanistic Insights

In studies involving hepatocellular carcinoma (HCC), this compound was found to inhibit cellular senescence induced by other drugs like Sorafenib by blocking specific cleavage pathways . This highlights its potential as an adjunct therapy to overcome drug resistance in cancer treatment.

Anti-Obesity Effects

Recent research has identified this compound as a promising candidate for obesity treatment. In animal models, it was shown to prevent high-fat diet-induced obesity and insulin resistance without adverse effects. The compound enhances adipose thermogenesis through transcriptional activation of thermogenic genes like Ucp1 and Ppargc1α . This discovery opens avenues for this compound's application in metabolic disorders.

Safety and Toxicity Profile

Clinical trials have reported that this compound is generally well-tolerated at lower doses, with dose-limiting toxicities including transaminitis and atrial fibrillation observed at higher doses . Understanding these safety profiles is critical for optimizing dosing regimens in future clinical applications.

Summary of Research Findings

作用機序

ダシノスタットは、ヒストンタンパク質からアセチル基を除去する酵素であるヒストン脱アセチル化酵素を阻害することによって効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、より開いたクロマチン構造と遺伝子発現の増加をもたらします。 ダシノスタットの分子標的には、クラスI、II、およびIVヒストン脱アセチル化酵素が含まれます . その作用機序に関与する経路には、癌細胞における細胞周期停止、アポトーシス、および分化の誘導が含まれます .

類似の化合物との比較

ダシノスタットは、クシノスタットやボリノスタットなどの他のヒストン脱アセチル化酵素阻害剤と比較されます。 これらの化合物はすべてヒストン脱アセチル化酵素を阻害しますが、ダシノスタットは、複数のクラスのヒストン脱アセチル化酵素に対する広スペクトル活性と、ナノモル濃度での強力な抗がん効果が特徴です . 類似の化合物には次のものがあります。

クシノスタット: 同様の抗がん特性を持つ別の強力なヒストン脱アセチル化酵素阻害剤.

ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される、よく知られたヒストン脱アセチル化酵素阻害剤.

類似化合物との比較

Dacinostat is compared with other histone deacetylase inhibitors such as quisinostat and vorinostat. While all these compounds inhibit histone deacetylases, this compound is unique in its broad-spectrum activity against multiple classes of histone deacetylases and its potent anticancer effects at nanomolar concentrations . Similar compounds include:

Quisinostat: Another potent histone deacetylase inhibitor with similar anticancer properties.

Vorinostat: A well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

This compound’s uniqueness lies in its ability to overcome resistance mechanisms in cancer cells and its potential for combination therapy with other anticancer agents .

生物活性

Dacinostat, also known as LAQ824, is a hydroxamate-based histone deacetylase (HDAC) inhibitor that has been explored for its potential anticancer activity. This compound has garnered interest due to its ability to modulate gene expression and induce apoptosis in various cancer cell lines. Here, we will delve into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant clinical findings.

This compound functions primarily by inhibiting HDAC enzymes, which play a crucial role in the regulation of histone acetylation. By blocking these enzymes, this compound promotes the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription. This process has significant implications for tumor suppressor genes and cell cycle regulators.

- Histone Acetylation : Increased acetylation of histones leads to the transcriptional activation of genes such as p21, which is a cyclin-dependent kinase inhibitor that regulates the cell cycle .

- Induction of Apoptosis : this compound treatment has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This is evident from studies demonstrating an increased sub-G1 population in cancer cell lines treated with this compound, indicative of apoptotic cells .

In Vitro Effects

This compound has been tested against various cancer cell lines, including HCT-116 (colon cancer) and NCI-H460 (lung cancer). The results indicate that:

- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in tumor cells .

- Increased Apoptosis : Studies have reported enhanced apoptosis in specific neuroblastoma cell lines (Daoy and D283) following this compound treatment .

In Vivo Efficacy

This compound has demonstrated antitumor effects in xenograft models. Notably:

- Tumor Growth Inhibition : In animal models, this compound administration resulted in significant tumor growth inhibition, showcasing its potential as an effective therapeutic agent against solid tumors .

- Tolerability : Clinical trials have indicated that this compound is well-tolerated at doses that induce histone acetylation without severe dose-limiting toxicities .

Clinical Trials and Findings

This compound has undergone various clinical trials aimed at assessing its efficacy and safety profile:

- Phase I Trials : Initial studies focused on determining the maximum tolerated dose and pharmacokinetics. The trials revealed dose-limiting toxicities such as transaminitis and fatigue but no significant long-term adverse effects at lower doses .

- Phase II Trials : Although promising results were observed, further studies were discontinued due to limited efficacy in solid tumors .

Case Studies

A notable case study highlighted the use of this compound in combination with other therapies:

- Combination Therapy : In a study involving pancreatic cancer, this compound was shown to restore cytotoxic T lymphocyte activity against tumor cells when used alongside other immunotherapeutic agents . This suggests potential synergistic effects when combined with immune checkpoint inhibitors.

Summary Table of Biological Activities

特性

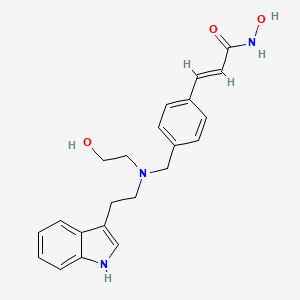

IUPAC Name |

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDQBBCUWLSASG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870351 | |

| Record name | Dacinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404951-53-7 | |

| Record name | Dacinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dacinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。